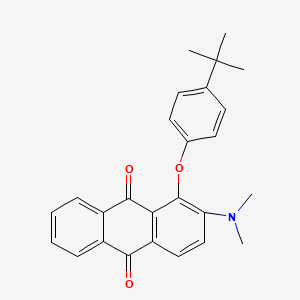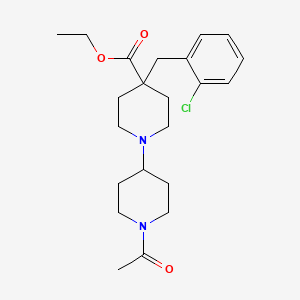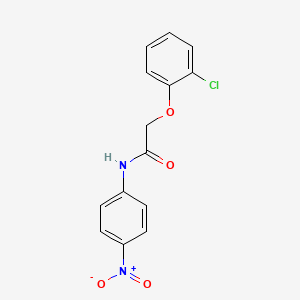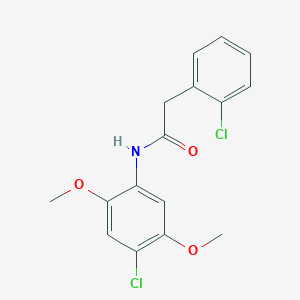
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone, also known as AQ-4N, is a synthetic compound that has been extensively studied for its use in cancer treatment. It is a prodrug that is activated by hypoxia, which is a common feature of many solid tumors. AQ-4N has been shown to selectively target hypoxic cells and enhance the effectiveness of radiation therapy and chemotherapy.
Mechanism of Action
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is a prodrug that is activated by hypoxia. In hypoxic conditions, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is converted to its active form, which generates reactive oxygen species (ROS) that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy.
Biochemical and Physiological Effects
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to have several biochemical and physiological effects. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis. However, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone also has low solubility, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone. One direction is to investigate its use in combination with other cancer treatments, such as immunotherapy. Another direction is to develop new methods for activating 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in hypoxic conditions. Additionally, research can focus on developing new analogs of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone that have improved solubility and effectiveness. Finally, research can investigate the potential use of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in other diseases that involve hypoxia, such as cardiovascular disease.
Synthesis Methods
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2-bromo-9,10-anthraquinone, followed by the reaction with dimethylamine. The final product is obtained through purification and crystallization.
Scientific Research Applications
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been extensively studied for its use in cancer treatment. It has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone enhances the effectiveness of these treatments by increasing the sensitivity of hypoxic cells to radiation and chemotherapy.
properties
IUPAC Name |
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-26(2,3)16-10-12-17(13-11-16)30-25-21(27(4)5)15-14-20-22(25)24(29)19-9-7-6-8-18(19)23(20)28/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZSSHPEBOWEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889082.png)
![ethyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4889088.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4889091.png)
![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)

![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)

![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)

![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)
![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
